molecular formula C12H9BrN6O3 B4711573 4-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid

4-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B4711573
M. Wt: 365.14 g/mol
InChI Key: LFBTXAYTPWPCSN-UHFFFAOYSA-N
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Description

4-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid: is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidin-2-yl core One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the bromo group to a more oxidized state.

  • Reduction: : Reducing the carboxylic acid group to an alcohol.

  • Substitution: : Replacing the bromo group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Utilizing nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of bromo-substituted pyrazolo[1,5-a]pyrimidin-2-yl derivatives.

  • Reduction: : Production of pyrazole-3-carboxylic acid derivatives.

  • Substitution: : Generation of various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Medicinal Chemistry: : It can serve as a lead compound for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.

  • Biology: : It can be used as a tool compound to study biological pathways and mechanisms.

  • Industry: : It may find applications in the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism would depend on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and biological activities. Similar compounds include other pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds. These compounds may share some similarities in terms of their core structure but differ in their substituents and biological properties.

List of Similar Compounds

  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine

  • 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol

  • 2-Thiophenecarboxylic acid, 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)-, methyl ester

Biological Activity

Overview

The compound 4-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid (often referred to as Y502-6920) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for various pharmacological properties, including anticancer and anti-inflammatory effects.

Chemical Structure

The molecular formula of Y502-6920 is C12H9BrN6O3C_{12}H_{9}BrN_{6}O_{3}. The compound contains a bromine atom, which contributes to its unique reactivity and biological profile. The IUPAC name provides insight into its functional groups and structural characteristics.

PropertyDetails
IUPAC Name This compound
Molecular Formula C12H9BrN6O3C_{12}H_{9}BrN_{6}O_{3}
CAS Number Not specified

The biological activity of Y502-6920 is primarily attributed to its ability to interact with various molecular targets. It functions by inhibiting specific enzymes and pathways that are crucial in disease processes, particularly in cancer and inflammation. The compound's mechanism may involve:

  • Enzyme Inhibition: Binding to active or allosteric sites on enzymes, thus altering their activity.
  • Receptor Interaction: Modulating receptor activity that can lead to changes in cellular signaling pathways.

Anticancer Properties

Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. Studies have shown that derivatives of this class can inhibit tumor growth by targeting specific oncogenic pathways. For instance, related compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Anti-inflammatory Effects

Y502-6920 has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A comparative analysis with standard anti-inflammatory drugs revealed promising results:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Y502-692061 - 8576 - 93
Dexamethasone (standard)7686

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar pyrazolo derivatives have been reported to exhibit activity against various bacterial strains, including E. coli and S. aureus. This suggests that Y502-6920 may also possess significant antibacterial activity worth exploring further.

Case Studies

Recent studies have synthesized various pyrazolo derivatives that showcase similar biological activities:

  • Study on Anti-inflammatory Activity:
    • Researchers synthesized a series of pyrazolo derivatives and tested them against COX enzymes. Some compounds showed IC50 values comparable to established anti-inflammatory drugs like celecoxib.
  • Antimicrobial Testing:
    • A group of novel pyrazolo compounds was evaluated against multiple bacterial strains, demonstrating varying degrees of antibacterial efficacy.

Properties

IUPAC Name

4-[(6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]-1-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN6O3/c1-18-5-8(10(17-18)12(21)22)15-11(20)7-2-9-14-3-6(13)4-19(9)16-7/h2-5H,1H3,(H,15,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBTXAYTPWPCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)NC(=O)C2=NN3C=C(C=NC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid
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4-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid
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4-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid
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4-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid
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4-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid
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4-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid

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